molecular formula C13H11Br B128765 4-Bromomethylbiphenyl CAS No. 2567-29-5

4-Bromomethylbiphenyl

Cat. No. B128765
CAS RN: 2567-29-5
M. Wt: 247.13 g/mol
InChI Key: HZQLUIZFUXNFHK-UHFFFAOYSA-N
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Description

4-Bromomethylbiphenyl is a chemical compound with the molecular formula C13H11Br . It is a solid substance at 20°C and is used as a laboratory chemical . It is also used in the preparation of various pharmaceutical compounds such as protein tyrosine phosphatase 1B inhibitors .


Synthesis Analysis

4-Bromomethylbiphenyl can be synthesized by reacting a 4’-methyl-biphenyl derivative with a brominating agent in a hydrobromic acid/alkali metal bromate system in a two-phase medium, under photo-irradiation . Another method involves brominating a specific compound in a halogenated hydrocarbon solvent in the presence of an azobis compound .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromomethylbiphenyl are not mentioned in the search results, it is used as a starting material for the preparation of various angiotensin II antagonists .


Physical And Chemical Properties Analysis

4-Bromomethylbiphenyl is a solid substance at 20°C . It has a melting point of 84.0 to 87.0 °C .

Scientific Research Applications

Electrochemical Properties

  • Reductive Cleavage of Carbon–Bromine Bond : 4′-Bromomethylbiphenyl-2-carbonitrile exhibits a unique electrochemical behavior, showing the possibility of forming a radical anion intermediate. This finding is crucial for understanding its electrochemical reduction and the cleavage of the carbon–bromine bond in single-step reactions (Prasad & Sangaranarayanan, 2005).

Environmental and Ecotoxicological Studies

  • Toxicity Evaluation : The toxicity of related compounds, like 4-aminobiphenyl, was assessed using various bioassays, providing a comprehensive understanding of their environmental impact. This includes evaluating the effects on aquatic organisms and mammalian cells, which is significant for assessing the overall environmental safety of these compounds (Jiangning et al., 2004).

Degradation and Environmental Impact

  • Decomposition in Soil : 4-Bromobiphenyl can be decomposed in soil to organic fragments free of bromine using microwave energy. This process is important for understanding the environmental degradation and potential remediation of bromobiphenyl pollutants (Abramovitch & Huang, 1994).

Molecular Synthesis and Application

  • Synthesis for Liquid Crystal Display Materials : The synthesis process of 4-bromo-4'-hydroxybiphenyl, a key intermediate for liquid crystal display materials, was explored, highlighting its significance in the production of advanced technological materials (Ren, 2001).

Safety And Hazards

4-Bromomethylbiphenyl is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 4-Bromomethylbiphenyl are not mentioned in the search results, it is used as a starting material for the preparation of various angiotensin II antagonists , suggesting potential applications in the development of new drugs for the treatment of hypertension and related conditions.

properties

IUPAC Name

1-(bromomethyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQLUIZFUXNFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292866
Record name 4-Bromomethylbiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethylbiphenyl

CAS RN

2567-29-5
Record name 2567-29-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromomethylbiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Biphenyl, 4-(bromomethyl)-
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Synthesis routes and methods I

Procedure details

A suspension of 4-biphenylmethanol (62.9 g, 340 mmol) in hexane (650 mL) is treated with phosphorus tribromide (16 mL, 171 mmol) dropwise over 10 minutes. After 20 minutes CH2Cl2 (200 mL) is added to dissolve the remaining solid. The solution is then stirred for 1.5 hours and treated with water (200 mL) and then ethyl acetate. The organic layer is washed with water, cold saturated sodium bicarbonate and water, dried over sodium sulfate and evaporated to dryness to yield 4-biphenylmethyl bromide, m.p. 79°-80° C.
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-phenylbenzyl alcohol (1.00 g, 5.43 mmol) in a mixture of diisopropyl ether (10 mL) and chloroform (20 mL) was added phosphorus tribromide (0.98 g, 3.62 mmol) with ice-cooling and the mixture was stirred at room temperature for 1 hour. This reaction mixture was diluted with water and extracted with diisopropyl ether. The organic layer was washed with water and saturated aqueous sodium hydrogen carbonate solution, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure and the residue was recrystallized from ethanol-hexane to provide 1.00 g of the title compound. Yield 75%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods III

Procedure details

A mixture of biphenyl-4-yl-methanol (250 mg, 1.35 mmol) and aqueous HBr (48%) (3 mL) was stirred at 10° C. for 3 hrs. After completion of the reaction, the mixture was diluted with cold water, extracted with ethyl acetate and dried over sodium sulfate. The organic layer collected was concentrated under reduced pressure to afford 330 mg (98.5% Yield) 4-bromomethyl-biphenyl. 4-Bromomethyl-biphenyl (120 mg, 0.485 mmol) was added to a stirred mixture of 2-amino-1-[4-(2-chloro-phenoxy)-piperidin-1-yl]-ethanone hydrochloride (134 mg, 0.44 mmol) (prepared according to Step 1 and 5 of the General Scheme), LiOH.H2O (40 mg, 0.97 mmol) and 4 Å molecular sieves (350 mg) in DMF (4 mL) and stirring was continued overnight. The reaction mixture was filtered and filtrate was diluted with cold water, extracted with ethyl acetate and organic layer was dried over sodium sulfate. The organic layer was concentrated under reduced pressure. Purification by column chromatography (using neutral alumina and 5% MeOH in DCM as eluent) to afford 22 mg (11.4% Yield) of 2-[(biphenyl-4-ylmethyl)-amino]-1-[4-(2-chloro-phenoxy)-piperidin-1-yl]-ethanone. LC/MS [M+H]+: 435, 90.56%. 1H NMR (CDCl3): δ7.64-7.52 (m, 4H), 7.5-7.3 (m, 6H), 7.24-7.15 (dt, 1H), 7.0-6.86 (m, 2H), 4.6 (q, 1H), 4.0-3.8 (m, 3H), 3.7-3.6 (m, 3H), 3.5 (s, 2H), 3.4-3.3 (m, 1H), 2.0-1.8 (m, 4H).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Carbon tetrabromide (8.99 g, 27.1 mmol) and triphenyl phosphine (7.11 g, 27.1 mmol) were added to a stirred solution of biphenyl-4-yl methanol (5.00 g, 27.1 mmol) in dichloromethane (100 mL) at room temperature. Stirring was continued at room temperature for 1.5 hours then the solvent removed by evaporation under reduced pressure. The residue was purified by column chromatography on silica gel (1:20 diethyl ether:cyclohexane) to give the title compound (6.37 g, 95%) as a white solid. 1H NMR (400 MHz: CDCl3): 7.6 (4 H), 7.45 (4 H), 7.35 (1 H), 4.55 (2 H).
Quantity
8.99 g
Type
reactant
Reaction Step One
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
QB Song, YZ Li, CZ Qi, TH Shen… - … Section E: Structure …, 2003 - scripts.iucr.org
In the title compound, C14H10BrN, the dihedral angle between the two aromatic rings is 48.34 (14)°. Weak C—H⋯ Br and C—H⋯ N interactions are the principal intermolecular …
Number of citations: 8 scripts.iucr.org
MA Prasad, MV Sangaranarayanan - Chemical physics letters, 2005 - Elsevier
… In this Letter, we describe the electrochemical reduction behaviour of 4′-bromomethylbiphenyl-2-carbonitrile at the glassy carbon electrode which was studied using cyclic voltammetry …
Number of citations: 12 www.sciencedirect.com
T Wang, J Dong, N Yu, W Tang, Y **, Y Xu… - European Polymer …, 2022 - Elsevier
… A bispiperidinium monomer was synthesized from 4,4′-trimethylene bis(1-methyl piperidine) and 4-bromomethylbiphenyl through a simple nucleophilic substitution reaction. Afterwards…
Number of citations: 4 www.sciencedirect.com
A Al-Azmi - 1999 - search.proquest.com
The first section of this thesis is concerned with the synthesis of new imidazole-and purine-based angiotensin (II) receptor antagonists from diaminomaleonitrile (DAMN) derivatives. It …
Number of citations: 0 search.proquest.com
M Bullpitt, W Kitching, D Doddrell… - The Journal of Organic …, 1976 - ACS Publications
… The natural abundance carbon-13 NMR spectra of benzyl bromide, 1- and 2-bromomethylnaphthalenes, 6methyl-2-bromomethylnaphthalene, 4-bromomethylbiphenyl, and 9-…
Number of citations: 63 pubs.acs.org
TZ Wu, XH Liu, FL Zhang, MH **e - Yao xue xue bao= Acta …, 2006 - europepmc.org
Methods Olmesartan medoxomil was prepared from ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate via hydrolysis and lactonization to afford 4, 4-dimethyl-2-propyl-4…
Number of citations: 5 europepmc.org
A Shafiee, JS Mojarrad, MA Jalili… - Journal of …, 2002 - Wiley Online Library
… In addition, starting from 2-alkyl-4(or 5)formylimidazoles and methyl 4'-bromomethylbiphenyl-2-carboxylate a series of methyl substitutedpyrrolo[2,3-d]imidazole-5-carboxylates and …
Number of citations: 12 onlinelibrary.wiley.com
YC Chen, CJ Tsai, CH Feng - Journal of chromatography A, 2016 - Elsevier
… The analytes were derivatized with 4-bromomethylbiphenyl for fluorescence detection and improved retention in the column. The linear response was 10–2000 nM for l-carnitine and …
Number of citations: 9 www.sciencedirect.com
D Dorsch, WWKR Mederski, M Osswald, N Beier… - Bioorganic & Medicinal …, 1995 - Elsevier
… All the uracil derivatives 9 that had been prepared by one of the procedures described above could easily be alkylated with 4'-bromomethylbiphenyl-2-carbonitrile either in the presence …
Number of citations: 5 www.sciencedirect.com
S Hidalgo‐Figueroa… - Chemical biology & …, 2013 - Wiley Online Library
… Starting from 4-hydroxybenzaldehyde (7), it was alkylated with 4-bromomethylbiphenyl-2-carbonitrile (6) under S N 2 conditions to give rise to the aldehyde 5 (Scheme 1). …
Number of citations: 61 onlinelibrary.wiley.com

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